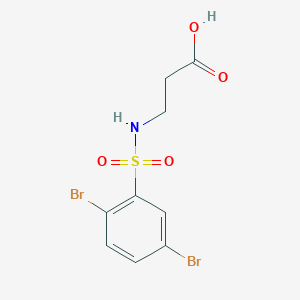

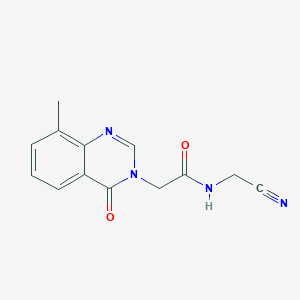

![molecular formula C9H10F2N2O B2746027 1-[(3,4-Difluorophenyl)methyl]-3-methylurea CAS No. 1598181-49-7](/img/structure/B2746027.png)

1-[(3,4-Difluorophenyl)methyl]-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives related to "1-[(3,4-Difluorophenyl)methyl]-3-methylurea". For instance, studies have successfully synthesized compounds by reacting different benzoyl thioureas with various chemicals, characterizing them through spectroscopic techniques such as IR, 1H, and 13C NMR, demonstrating their structural and chemical properties (Yusof et al., 2010).

Environmental Analysis

In environmental science, the focus has been on detecting and analyzing degradation products of similar compounds in marine sediments. For example, a method was developed for the simultaneous determination of antifouling biocides and their degradation products in marine environments, highlighting the compound's relevance to ecological monitoring and environmental protection (Gatidou et al., 2004).

Reaction Mechanisms and Catalysis

Studies have investigated the catalytic properties and reaction mechanisms involving similar compounds. For example, research into the trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the compound's potential in facilitating complex chemical reactions (Mejía & Togni, 2012).

Material Science and Polymer Research

In material science, the structural dynamics of polyurea derivatives under mechanical stress have been explored, providing insights into their potential applications in energy absorption and impact mitigation (Choi et al., 2012).

Novel Synthetic Methods

The development of new synthetic methodologies using derivatives of "this compound" has been reported, such as the deoxyfluorination of carboxylic acids to afford various acyl fluorides, demonstrating the compound's utility in organic synthesis (Wang et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

Based on the targets of similar compounds, it can be inferred that this compound might interact with its targets, leading to changes in their function . This could potentially disrupt the electron transport chain, affecting the production of ATP, the primary energy currency of the cell.

Biochemical Pathways

Given its potential interaction with cytochrome complexes, it could affect the electron transport chain and oxidative phosphorylation . These pathways are critical for energy production in cells.

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound might disrupt cellular energy production, leading to potential cell death .

properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-3-methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c1-12-9(14)13-5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSQLWSUPNGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)

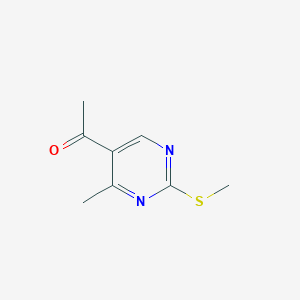

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)

![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)

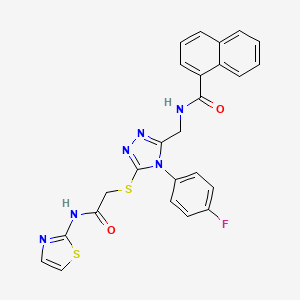

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

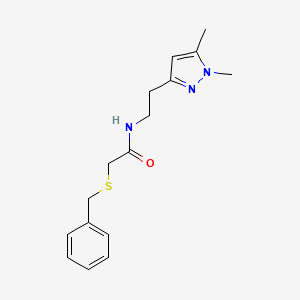

![(3Z)-1-benzyl-3-{[(pyridin-3-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2745966.png)